molecular formula C20H16ClN5O4 B2576886 2-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898447-15-9

2-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2576886
CAS No.: 898447-15-9
M. Wt: 425.83
InChI Key: DGTWECXVWMLMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H16ClN5O4 and its molecular weight is 425.83. The purity is usually 95%.
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Biological Activity

2-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound belonging to the purine family. Its unique structural features, including the presence of chlorophenyl and dimethoxyphenyl groups, suggest significant potential for diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H16ClN5OC_{20}H_{16}ClN_5O with a molecular weight of approximately 425.8 g/mol. The structure features a purine core, which is essential in various biochemical processes.

Antiviral Activity

Research indicates that purine derivatives often exhibit antiviral properties. The specific mechanisms typically involve interference with nucleic acid synthesis or inhibition of viral replication processes. For instance, compounds similar to this compound have been shown to inhibit viral enzymes critical for replication .

Anticancer Potential

The compound has also been evaluated for anticancer activity. Studies suggest that modifications in the purine structure can enhance its ability to target cancer cells by inhibiting key pathways involved in cell proliferation and survival. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. For example, derivatives of purine compounds have been found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair . This inhibition can lead to reduced proliferation of rapidly dividing cells, such as those found in tumors.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with commercially available purine derivatives.
  • Substitution Reactions : Chlorination and methoxylation are performed to introduce the desired functional groups onto the purine scaffold.
  • Recrystallization : The final product is purified through recrystallization techniques to ensure high purity levels.

Case Studies

StudyFindings
Antiviral Activity Evaluation A study demonstrated that a related purine derivative showed significant antiviral activity against influenza virus strains with an IC50 value in the low micromolar range .
Anticancer Activity In vitro tests revealed that the compound induced apoptosis in breast cancer cell lines via caspase activation .
Enzyme Inhibition Research indicated that modifications at the N-position of purines enhanced DHFR inhibition potency by up to four-fold compared to unmodified analogs .

Properties

IUPAC Name

2-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O4/c1-29-13-8-7-12(9-14(13)30-2)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)10-3-5-11(21)6-4-10/h3-9H,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTWECXVWMLMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.